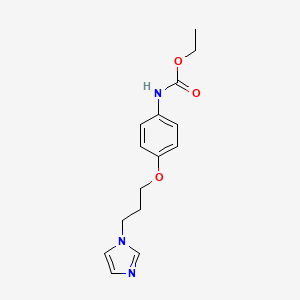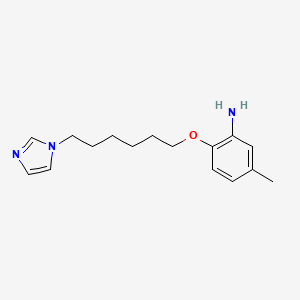
2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline is a compound that features an imidazole ring, a hexyl chain, and a methylaniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline typically involves the formation of the imidazole ring followed by the attachment of the hexyl chain and the methylaniline moiety. One common method involves the reaction of 1H-imidazole with a hexyl halide to form the hexyl-imidazole intermediate. This intermediate is then reacted with 5-methylaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process .
化学反応の分析
Types of Reactions
2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hexyl chain and the methylaniline moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .
科学的研究の応用
2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline has several scientific research applications, including:
作用機序
The mechanism of action of 2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The hexyl chain and methylaniline moiety can also interact with various biological targets, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: This compound features an imidazole ring and an ethanol moiety, and it is used in similar applications as 2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline.
4-(1H-Imidazol-1-yl)phenol: This compound contains an imidazole ring and a phenol group, and it is known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
88138-78-7 |
|---|---|
分子式 |
C16H23N3O |
分子量 |
273.37 g/mol |
IUPAC名 |
2-(6-imidazol-1-ylhexoxy)-5-methylaniline |
InChI |
InChI=1S/C16H23N3O/c1-14-6-7-16(15(17)12-14)20-11-5-3-2-4-9-19-10-8-18-13-19/h6-8,10,12-13H,2-5,9,11,17H2,1H3 |
InChIキー |
AWBUSRPWPLCURW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)

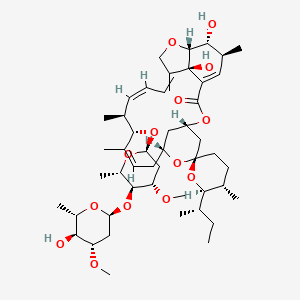
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
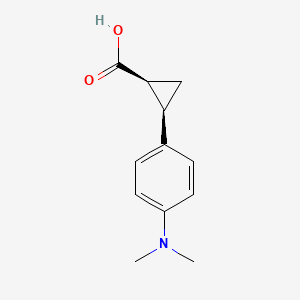
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
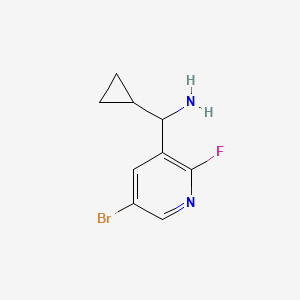
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
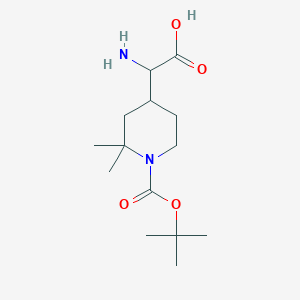
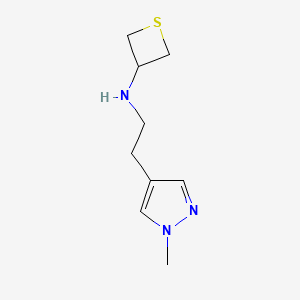
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
